molecular formula C19H14ClFN2O3S B2828996 6-((4-chlorophenyl)sulfonyl)-N-(3-fluoro-4-methylphenyl)nicotinamide CAS No. 1286728-27-5

6-((4-chlorophenyl)sulfonyl)-N-(3-fluoro-4-methylphenyl)nicotinamide

Cat. No. B2828996
CAS RN: 1286728-27-5
M. Wt: 404.84
InChI Key: XAANHOUBVOIIDX-UHFFFAOYSA-N
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Description

6-((4-chlorophenyl)sulfonyl)-N-(3-fluoro-4-methylphenyl)nicotinamide, also known as Compound A, is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic properties. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been studied for its anti-inflammatory and anti-cancer effects.

Scientific Research Applications

Therapeutic Potential and Biological Activity

  • Nicotinamide Derivatives : Nicotinamide and its analogs have been explored for their role in inducing differentiation of murine erythroleukemia cells, suggesting potential applications in cancer research. N'-Methylnicotinamide, a derivative of nicotinamide, showed significant activity, indicating the importance of nicotinamide derivatives in therapeutic development (Terada, Fujiki, Marks, & Sugimura, 1979).

  • Sulfonamide Drugs and Tubulin Interaction : Sulfonamide drugs have been studied for their binding to the colchicine site of tubulin, demonstrating potential as antimitotic agents. This includes compounds like E7010 and T138067, highlighting the role of sulfonamides in targeting tubulin for therapeutic applications (Banerjee, Poddar, Mitra, Surolia, Owa, & Bhattacharyya, 2005).

Chemical Synthesis and Fluorescence Studies

  • Synthesis of Fluorescent Nicotinamide Analog : A fluorescent analog of nicotinamide adenine dinucleotide was synthesized to explore the intramolecular interactions affecting fluorescence, suggesting potential applications in biochemical assays and research (Barrio, Secrist, & Leonard, 1972).

  • Antiviral and Antinociceptive Activities : The synthesis of methyl nicotinate, a derivative of nicotinic acid, has been explored for its antinociceptive activity, demonstrating the potential therapeutic applications of nicotinamide derivatives in pain management (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).

properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O3S/c1-12-2-6-15(10-17(12)21)23-19(24)13-3-9-18(22-11-13)27(25,26)16-7-4-14(20)5-8-16/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAANHOUBVOIIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-chlorophenyl)sulfonyl)-N-(3-fluoro-4-methylphenyl)nicotinamide

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